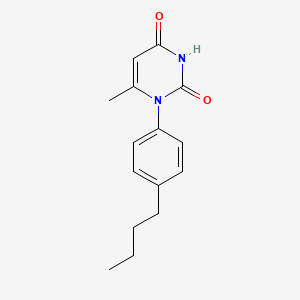
3-(5-bromo-2-hydroxy-3-methoxyphenyl)-2-cyano-N-cyclohexylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-bromo-2-hydroxy-3-methoxyphenyl)-2-cyano-N-cyclohexylacrylamide, also known as BR compound, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the family of acrylamides and has been found to possess a range of biological activities.
Wirkmechanismus
The mechanism of action of 3-(5-bromo-2-hydroxy-3-methoxyphenyl)-2-cyano-N-cyclohexylacrylamide compound is not fully understood. However, it has been proposed that 3-(5-bromo-2-hydroxy-3-methoxyphenyl)-2-cyano-N-cyclohexylacrylamide compound exerts its biological effects through the modulation of signaling pathways. 3-(5-bromo-2-hydroxy-3-methoxyphenyl)-2-cyano-N-cyclohexylacrylamide compound has been found to activate the MAPK/ERK pathway, which is involved in cell proliferation and survival. It has also been found to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. Additionally, 3-(5-bromo-2-hydroxy-3-methoxyphenyl)-2-cyano-N-cyclohexylacrylamide compound has been shown to modulate the expression of genes involved in apoptosis, inflammation, and neuroprotection.
Biochemical and Physiological Effects:
3-(5-bromo-2-hydroxy-3-methoxyphenyl)-2-cyano-N-cyclohexylacrylamide compound has been found to affect a range of biochemical and physiological processes. In cancer cells, 3-(5-bromo-2-hydroxy-3-methoxyphenyl)-2-cyano-N-cyclohexylacrylamide compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress the expression of oncogenes. In inflammation, 3-(5-bromo-2-hydroxy-3-methoxyphenyl)-2-cyano-N-cyclohexylacrylamide compound has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neuroprotection, 3-(5-bromo-2-hydroxy-3-methoxyphenyl)-2-cyano-N-cyclohexylacrylamide compound has been found to protect neurons from oxidative stress and reduce the production of reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
3-(5-bromo-2-hydroxy-3-methoxyphenyl)-2-cyano-N-cyclohexylacrylamide compound has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has been extensively studied for its biological activities, making it a well-characterized compound. However, there are also some limitations to using 3-(5-bromo-2-hydroxy-3-methoxyphenyl)-2-cyano-N-cyclohexylacrylamide compound in lab experiments. Its mechanism of action is not fully understood, which may limit its potential therapeutic applications. Additionally, its effects on normal cells and tissues are not well-studied, which may limit its safety for clinical use.
Zukünftige Richtungen
There are several future directions for research on 3-(5-bromo-2-hydroxy-3-methoxyphenyl)-2-cyano-N-cyclohexylacrylamide compound. One direction is to further investigate its mechanism of action and identify its molecular targets. This will provide insight into its potential therapeutic applications and aid in the development of new drugs. Another direction is to study its effects on normal cells and tissues to assess its safety for clinical use. Additionally, there is a need to study the pharmacokinetics and pharmacodynamics of 3-(5-bromo-2-hydroxy-3-methoxyphenyl)-2-cyano-N-cyclohexylacrylamide compound to optimize its dosing and administration. Finally, there is a need to investigate the potential of 3-(5-bromo-2-hydroxy-3-methoxyphenyl)-2-cyano-N-cyclohexylacrylamide compound as a combination therapy with other drugs to enhance its efficacy.
Synthesemethoden
The synthesis of 3-(5-bromo-2-hydroxy-3-methoxyphenyl)-2-cyano-N-cyclohexylacrylamide compound involves the reaction of 5-bromo-2-hydroxy-3-methoxybenzaldehyde with N-cyclohexylacrylamide in the presence of a catalyst. The reaction yields 3-(5-bromo-2-hydroxy-3-methoxyphenyl)-2-cyano-N-cyclohexylacrylamide compound as a white crystalline solid. This synthesis method has been optimized to produce high yields of 3-(5-bromo-2-hydroxy-3-methoxyphenyl)-2-cyano-N-cyclohexylacrylamide compound with high purity.
Wissenschaftliche Forschungsanwendungen
3-(5-bromo-2-hydroxy-3-methoxyphenyl)-2-cyano-N-cyclohexylacrylamide compound has been extensively studied for its potential therapeutic applications. It has been found to possess anticancer, anti-inflammatory, and neuroprotective properties. In cancer research, 3-(5-bromo-2-hydroxy-3-methoxyphenyl)-2-cyano-N-cyclohexylacrylamide compound has been shown to induce apoptosis in cancer cells through the activation of caspases. It has also been found to inhibit the growth of cancer cells by suppressing the expression of oncogenes. In inflammation research, 3-(5-bromo-2-hydroxy-3-methoxyphenyl)-2-cyano-N-cyclohexylacrylamide compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neuroprotection research, 3-(5-bromo-2-hydroxy-3-methoxyphenyl)-2-cyano-N-cyclohexylacrylamide compound has been found to protect neurons from oxidative stress and reduce the production of reactive oxygen species.
Eigenschaften
IUPAC Name |
(E)-3-(5-bromo-2-hydroxy-3-methoxyphenyl)-2-cyano-N-cyclohexylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O3/c1-23-15-9-13(18)8-11(16(15)21)7-12(10-19)17(22)20-14-5-3-2-4-6-14/h7-9,14,21H,2-6H2,1H3,(H,20,22)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJHWLRVULMLIS-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=C(C#N)C(=O)NC2CCCCC2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)/C=C(\C#N)/C(=O)NC2CCCCC2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-(4-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5162072.png)
![1-ethyl-N-[3-(trifluoromethyl)benzyl]-4-piperidinamine](/img/structure/B5162078.png)
![2-fluoro-N-(2-{[3-(methylthio)phenyl]amino}-2-oxoethyl)benzamide](/img/structure/B5162084.png)
![1-[(1-{[6-(methylamino)-3-pyridinyl]carbonyl}-4-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B5162090.png)
![1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)pyrrolidine](/img/structure/B5162100.png)
![1-cyclohexyl-2-(2,4-dichlorobenzyl)octahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B5162109.png)

![3-nonyl-5-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5162113.png)



![1-[5-(4-chlorophenyl)-2-furoyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5162144.png)
![1-isopropoxy-2-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B5162150.png)
